molecular formula C15H13BrO3 B291473 4-Bromophenyl 4-ethoxybenzoate

4-Bromophenyl 4-ethoxybenzoate

Cat. No.: B291473
M. Wt: 321.16 g/mol
InChI Key: SLARLWAZZWQLKB-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-ethoxybenzoate is an aromatic ester compound characterized by a bromine-substituted phenyl group linked via an ester bond to a 4-ethoxybenzoate moiety. This compound belongs to a broader class of benzoate esters, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable physicochemical properties .

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

(4-bromophenyl) 4-ethoxybenzoate

InChI

InChI=1S/C15H13BrO3/c1-2-18-13-7-3-11(4-8-13)15(17)19-14-9-5-12(16)6-10-14/h3-10H,2H2,1H3

InChI Key

SLARLWAZZWQLKB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Benzoate Esters

Compound Substituent Phase Transition (°C) Crystallographic Data
4-Hydroxyphenyl 4-ethoxybenzoate 4-OH, 4-OCH₂CH₃ 98 Not reported
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate 4-Br, 4-OCH₃ Not reported Monoclinic, P2₁/c

Antimicrobial and Antioxidant Effects

  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine : Demonstrates potent activity against Enterococcus faecium (MIC = 3.12 µg/mL) and antioxidant capacity (IC₅₀ = 12.5 µM in DPPH assay) .
  • 4-Bromophenyl-containing pyridazinones: Act as agonists for formyl peptide receptors (FPR1/FPR2), inducing calcium mobilization in human neutrophils .
  • 4-Bromophenyl derivative (4h): Shows antitrypanosomal activity (CC₅₀ = 5.8 µM), comparable to the reference drug benznidazole .

Table 2: Bioactivity of Bromophenyl Derivatives

Compound Target Activity Key Metric Reference
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Antimicrobial (Gram+) MIC = 3.12 µg/mL
4-Bromophenyl FPR2 agonist Neutrophil chemotaxis EC₅₀ = 10 nM
4h (4-bromophenyl derivative) Antitrypanosomal CC₅₀ = 5.8 µM

Nonlinear Optical (NLO) Properties

The bromine atom enhances hyperpolarizability (βHRS) due to its electron-withdrawing effect. For instance:

  • (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one : βHRS = 25 × 10⁻³⁰ cm⁴·statvolt⁻¹ .
  • 4-DMDBA (dibenzylideneacetone derivative) : βHRS = 50 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to extended π-conjugation . Ethoxy groups in 4-ethoxybenzoate may further modulate electron density, though experimental data for 4-bromophenyl 4-ethoxybenzoate remain uncharacterized.

Q & A

Q. What are the recommended synthetic routes for 4-Bromophenyl 4-ethoxybenzoate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification. A common method involves reacting 4-bromophenol with 4-ethoxybenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Catalytic amounts of DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ester linkage and substituent positions. Aromatic protons typically appear in the 6.5–8.0 ppm range.
  • FT-IR : Peaks at ~1700 cm1^{-1} (ester C=O stretch) and ~1250 cm1^{-1} (C-O stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and seek medical attention.
  • Storage : Keep in airtight containers away from light and oxidizing agents. Follow OSHA and REACH guidelines for hazardous waste disposal .

Q. How can researchers assess the purity of this compound?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • Melting Point Analysis : Compare observed melting points with literature values to detect polymorphic contamination.
  • Elemental Analysis : Verify C, H, Br, and O percentages within ±0.4% of theoretical values .

Q. What are the primary research applications of this compound?

  • Material Science : Study liquid crystal behavior or polymer additives due to its rigid aromatic structure.
  • Pharmaceutical Intermediates : Serve as a precursor for bioactive molecules via Suzuki-Miyaura cross-coupling reactions .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and differentiated?

  • X-ray Diffraction (XRD) : Single-crystal XRD (using SHELXL ) resolves crystal packing and hydrogen-bonding networks.
  • Thermal Analysis : DSC identifies phase transitions (e.g., melting points of polymorphs). TGA monitors thermal stability.
  • Raman Spectroscopy : Detects subtle lattice vibrations unique to each polymorph .

Q. What methodologies are used to analyze the mechanical properties of this compound crystals?

  • Nanoindentation : Quantify hardness and elasticity modulus.
  • Reversible Bending Tests : Apply controlled stress to assess elastic/plastic deformation. For example, Saha et al. (2018) observed polymorph-dependent plasticity in a related compound using micro-mechanical testing .

Q. How can computational modeling aid in understanding the crystal structure of this compound?

  • DFT Calculations : Optimize molecular geometry and predict electrostatic potential surfaces.
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer.
  • Molecular Dynamics (MD) : Simulate thermal behavior and phase transitions .

Q. How should researchers address contradictions in experimental data (e.g., varying melting points or solubility)?

  • Polymorph Screening : Use solvent-drop grinding or slurry crystallization to isolate different forms.
  • Purity Verification : Cross-check with HPLC and elemental analysis to rule out impurity effects.
  • Environmental Controls : Document humidity and temperature during experiments, as these can influence crystal packing .

Q. What are the environmental and stability considerations for this compound in long-term studies?

  • Photostability : Conduct UV-accelerated degradation tests to assess light sensitivity.
  • Hydrolytic Stability : Monitor ester bond cleavage under acidic/basic conditions via 1^1H NMR.
  • Ecotoxicity : Follow OECD guidelines for biodegradability testing; brominated aromatics may require specialized disposal .

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